Phosphine sulfide, bis(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine sulfide, bis(2-phenylethyl)-, also known as bis(2-phenylethyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C16H19PS. This compound is characterized by the presence of a phosphine sulfide group bonded to two 2-phenylethyl groups. It is a white powder with a melting point of 48-49°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine sulfide, bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, such as room temperature, and does not require a catalyst . Another method involves the reaction of bis(2-phenylethyl)phosphine with sulfur monochloride (S2Cl2) in the presence of a base .
Industrial Production Methods
Industrial production methods for phosphine sulfide, bis(2-phenylethyl)-, are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that appropriate safety and handling measures are in place.
Chemical Reactions Analysis
Types of Reactions
Phosphine sulfide, bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine sulfide group back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Bis(2-phenylethyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Scientific Research Applications
Phosphine sulfide, bis(2-phenylethyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of phosphine sulfide, bis(2-phenylethyl)-, involves its ability to interact with various molecular targets. The phosphine sulfide group can form coordination complexes with metal ions, which can influence catalytic processes. Additionally, the phenylethyl groups can participate in hydrophobic interactions with other molecules, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Phosphine sulfide, bis(2-phenylethyl)-, can be compared with other similar compounds, such as:
Bis(2-phenylethyl)phosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
Bis(2-phenylethyl)phosphine selenide: Similar structure but with a selenium atom instead of sulfur.
Diphenylphosphine sulfide: Contains phenyl groups instead of phenylethyl groups.
Uniqueness
Phosphine sulfide, bis(2-phenylethyl)-, is unique due to its specific combination of phosphine sulfide and phenylethyl groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
843645-03-4 |
---|---|
Molecular Formula |
C16H18PS+ |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bis(2-phenylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H18PS/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2/q+1 |
InChI Key |
KFSMYOQRJTVJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[P+](=S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.